3-chloro-4-methoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
3-Chloro-4-methoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound. It features a benzamide core substituted with chloro, methoxy, pyridinyl, and thiophenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions:
Formation of the Benzamide Core: Starting with 3-chloro-4-methoxybenzoic acid, it is converted to the corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with 2-aminopyridine and 2-thiophenemethylamine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis, including:
- Use of automated reactors.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: 3-hydroxy-4-methoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide.
Reduction: 3-chloro-4-methoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzylamine.
Substitution: 3-methoxy-4-methoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with certain biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound’s mechanism of action depends on its interaction with biological targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxy-N-(pyridin-2-yl)benzamide: Lacks the thiophenyl group.
4-Methoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the chloro group.
Uniqueness
- The presence of both chloro and thiophenyl groups may enhance its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C18H15ClN2O2S |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-13(11-15(16)19)18(22)21(12-14-5-4-10-24-14)17-6-2-3-9-20-17/h2-11H,12H2,1H3 |
InChI Key |
FIEBXGDPECMARU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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